molecular formula C9H15N3 B2760760 1-Cyclopropyl-2-(1-methylimidazol-2-yl)ethanamine CAS No. 1341582-52-2

1-Cyclopropyl-2-(1-methylimidazol-2-yl)ethanamine

Cat. No. B2760760
M. Wt: 165.24
InChI Key: SMTFSUNYVRBZIO-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-2-(1-methylimidazol-2-yl)ethanamine” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications . It is a cyclopropyl derivative of imidazole .

Scientific Research Applications

DNA Interaction and Cytotoxicity

One study focused on the synthesis and characterization of Cu(II) complexes of tridentate ligands, including a derivative similar to 1-Cyclopropyl-2-(1-methylimidazol-2-yl)ethanamine, demonstrating their ability to bind to DNA and showing nuclease activity. These complexes exhibit minor structural changes to calf thymus DNA, suggesting potential applications in understanding DNA interactions and the development of therapeutic agents due to their low toxicity against cancer cell lines (Kumar et al., 2012).

Process Improvement in Synthesis

Another study described the process improvement in the synthesis of 5-Chloro-1-methyl-4-nitroimidazole, a compound structurally related to 1-Cyclopropyl-2-(1-methylimidazol-2-yl)ethanamine. This research indicates the importance of such compounds in synthetic chemistry and potential applications in pharmaceuticals and material science due to their improved synthesis efficiency (Pan Fu-you, 2009).

Development of Chiral Cyclopropane Units

Research on the development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units, including analogues of 1-Cyclopropyl-2-(1-methylimidazol-2-yl)ethanamine, underscores their utility in restricting the conformation of biologically active compounds. This has implications for enhancing activity and exploring bioactive conformations, particularly in drug discovery and development (Kazuta et al., 2002).

Synthesis and Antimicrobial Activity

The synthesis and characterization of carbazole derivatives, including compounds with structural features reminiscent of 1-Cyclopropyl-2-(1-methylimidazol-2-yl)ethanamine, and their antimicrobial studies highlight their potential in developing new antimicrobial agents. Such research contributes to the ongoing search for novel treatments against resistant bacterial and fungal strains (Martin et al., 2006).

properties

IUPAC Name

1-cyclopropyl-2-(1-methylimidazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-5-4-11-9(12)6-8(10)7-2-3-7/h4-5,7-8H,2-3,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTFSUNYVRBZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC(C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-amine

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